4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide 4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 922005-41-2
VCID: VC6357042
InChI: InChI=1S/C24H32N2O5S/c1-6-30-19-8-10-20(11-9-19)32(28,29)25-18-7-12-22-21(15-18)26(14-13-17(2)3)23(27)24(4,5)16-31-22/h7-12,15,17,25H,6,13-14,16H2,1-5H3
SMILES: CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Molecular Formula: C24H32N2O5S
Molecular Weight: 460.59

4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

CAS No.: 922005-41-2

Cat. No.: VC6357042

Molecular Formula: C24H32N2O5S

Molecular Weight: 460.59

* For research use only. Not for human or veterinary use.

4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide - 922005-41-2

Specification

CAS No. 922005-41-2
Molecular Formula C24H32N2O5S
Molecular Weight 460.59
IUPAC Name N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-ethoxybenzenesulfonamide
Standard InChI InChI=1S/C24H32N2O5S/c1-6-30-19-8-10-20(11-9-19)32(28,29)25-18-7-12-22-21(15-18)26(14-13-17(2)3)23(27)24(4,5)16-31-22/h7-12,15,17,25H,6,13-14,16H2,1-5H3
Standard InChI Key CJLDHDVLBLXZOY-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Identity

The compound is systematically named N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-ethoxybenzenesulfonamide . Its molecular formula, C₂₄H₃₂N₂O₅S, corresponds to a molecular weight of 460.59 g/mol . The International Chemical Identifier (InChI) key, CJLDHDVLBLXZOY-UHFFFAOYSA-N, uniquely distinguishes its stereochemical and connectivity features .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number922005-41-2
Molecular FormulaC₂₄H₃₂N₂O₅S
Molecular Weight460.59 g/mol
XLogP34.4
Topological Polar SA93.3 Ų

Structural Elucidation

The molecule consists of:

  • A benzo[b] oxazepine core: A seven-membered ring system integrating oxygen at position 1 and nitrogen at position 5 .

  • 3,3-Dimethyl substituents: Methyl groups at position 3 of the oxazepine ring confer steric bulk .

  • 5-Isopentyl side chain: A 3-methylbutyl group at position 5 enhances lipophilicity .

  • 4-Oxo functionality: A ketone at position 4 introduces hydrogen-bonding potential .

  • 4-Ethoxybenzenesulfonamide: A para-ethoxy-substituted benzene sulfonamide at position 7, critical for molecular recognition .

The SMILES string, CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C, codifies this connectivity .

Synthetic Pathways and Reactivity

Table 2: Critical Reaction Steps for Analogues

StepReagents/ConditionsYield (%)
CyclocondensationH₂SO₄, reflux60–75
SulfonylationPyridine, RT, 12 h85–90
AlkylationK₂CO₃, DMF, 80°C70–80

Stability and Reactivity

The compound’s XLogP3 of 4.4 indicates high lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. The sulfonamide group may undergo hydrolysis under strongly acidic or basic conditions, while the ketone is susceptible to nucleophilic attack.

Physicochemical and Computational Properties

Experimental Data Gaps

Key parameters such as melting point, solubility, and spectral data (NMR, IR) remain unreported in open literature .

Computed Properties

PubChem’s computational models provide insights :

  • Hydrogen Bond Donors/Acceptors: 1 donor (sulfonamide NH) and 6 acceptors (sulfonyl O, ketone O, ether O) .

  • Rotatable Bonds: 8, indicating significant conformational flexibility .

  • Molar Refractivity: 125.3 cm³/mol, correlating with polarizability .

Table 3: Advanced Computed Properties

PropertyValue
Monoisotopic Mass460.2032 Da
Complexity Index725
Heavy Atom Count32

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